1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-
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Overview
Description
1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another approach involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines are commonly used . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of the butylthio and diphenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-ethyl-: A simpler imidazole derivative with different substituents.
1H-Imidazole, 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide: Another imidazole derivative with unique biological activities.
Properties
CAS No. |
61997-03-3 |
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Molecular Formula |
C23H26N2S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-(2-butylsulfanylethylsulfanyl)-1-ethenyl-4,5-diphenylimidazole |
InChI |
InChI=1S/C23H26N2S2/c1-3-5-16-26-17-18-27-23-24-21(19-12-8-6-9-13-19)22(25(23)4-2)20-14-10-7-11-15-20/h4,6-15H,2-3,5,16-18H2,1H3 |
InChI Key |
CHOPTYJETGBBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCSC1=NC(=C(N1C=C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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